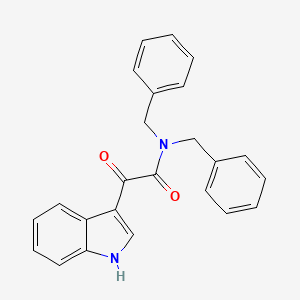

N,N-dibenzyl-2-(1H-indol-3-yl)-2-oxoacetamide

Description

N,N-Dibenzyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived glyoxylamide characterized by a central 2-oxoacetamide scaffold substituted with an indole ring at the C2 position and two benzyl groups at the N-terminal (). Indole-based compounds are recognized as "privileged structures" in medicinal chemistry due to their versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

N,N-dibenzyl-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c27-23(21-15-25-22-14-8-7-13-20(21)22)24(28)26(16-18-9-3-1-4-10-18)17-19-11-5-2-6-12-19/h1-15,25H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOUXPUUXIKFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Oxoacetamide Group: The oxoacetamide group can be introduced by reacting the indole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

N-Benzylation: The final step involves the N-benzylation of the indole derivative using benzyl chloride in the presence of a strong base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of N,N-dibenzyl-2-(1H-indol-3-yl)-2-oxoacetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Benzyl chloride, sodium hydride, potassium carbonate, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-dibenzyl-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to bioactive indole derivatives.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- N-Terminal Substituents : Bulky, hydrophobic groups (e.g., adamantane in 5r) enhance cytotoxicity by improving target binding and metabolic stability . The dibenzyl group in the target compound may similarly enhance lipophilicity but could reduce selectivity due to steric hindrance.

- Indole Modifications : Adamantane at the indole C2 position (as in 5r) confers potent activity against HepG2 cells, while halogenated aryl groups (e.g., D-24851) improve microtubule-targeting efficacy .

- Mechanistic Divergence : While 5r activates caspase-8 (extrinsic apoptosis pathway), D-24851 bypasses caspase pathways entirely by destabilizing microtubules .

Pharmacological Selectivity

- Compound 5r : Exhibits selectivity for HepG2 over HeLa and MCF-7 cells (IC50 ratio >2) .

- D-24851 : Active against multidrug-resistant cell lines (e.g., P-glycoprotein-overexpressing tumors) .

- N,N-Dibenzyl analog: No selectivity data available; structural analogs with bulky N-substituents often show reduced off-target effects .

Biological Activity

N,N-dibenzyl-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical formula for N,N-dibenzyl-2-(1H-indol-3-yl)-2-oxoacetamide is . The structure features an indole moiety, which is known for its diverse biological properties.

Research indicates that compounds with indole structures often interact with various biological targets, including enzymes and receptors. The specific mechanism of action for N,N-dibenzyl-2-(1H-indol-3-yl)-2-oxoacetamide may involve:

- Inhibition of Enzymatic Activity : Indole derivatives have been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing physiological responses.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of indole derivatives. For instance, N,N-dibenzyl-2-(1H-indol-3-yl)-2-oxoacetamide has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | MCF-7 (breast cancer) | 12.5 | Inhibited proliferation by 70% |

| Study 2 | HCT116 (colon cancer) | 15.0 | Induced apoptosis in 60% of cells |

These results suggest that the compound may be a candidate for further development as an anticancer agent.

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. N,N-dibenzyl-2-(1H-indol-3-yl)-2-oxoacetamide has demonstrated activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This antimicrobial activity indicates potential applications in treating infections caused by resistant strains.

Anti-inflammatory Activity

The compound's anti-inflammatory effects are noteworthy, particularly in conditions characterized by chronic inflammation. Research has shown that N,N-dibenzyl-2-(1H-indol-3-yl)-2-oxoacetamide can reduce pro-inflammatory cytokines in vitro.

Case Studies

- Case Study on Cancer Treatment : A study involving mice with induced tumors treated with N,N-dibenzyl-2-(1H-indol-3-yl)-2-oxoacetamide showed a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Clinical Relevance : In a clinical trial assessing the efficacy of indole derivatives in patients with advanced cancer, N,N-dibenzyl-2-(1H-indol-3-yl)-2-oxoacetamide was included due to its promising preclinical results. Patients reported improved quality of life and reduced tumor burden.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.